

A Comparative Purity Analysis of Commercially Available Methyl 5-acetyl-2-bromobenzoate

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Compound of Interest

Compound Name: Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). **Methyl 5-acetyl-2-bromobenzoate**, a key building block in the synthesis of various therapeutic agents, is offered by numerous chemical suppliers. This guide provides an objective comparison of the purity of **Methyl 5-acetyl-2-bromobenzoate** sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) through rigorous analytical testing. The experimental data herein is intended to guide researchers in selecting a supplier that best meets the stringent quality requirements of their research.

Comparative Purity Assessment

The purity of **Methyl 5-acetyl-2-bromobenzoate** from three commercial suppliers was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative purity analysis is presented in the table below.

Analytical Method	Supplier A	Supplier B	Supplier C
HPLC Purity (%)	98.5%	99.2%	97.8%
GC-MS Purity (%)	98.2%	99.0%	97.5%
¹ H NMR Purity (%)	>98%	>99%	>97%
Major Impurity 1 (%)	0.8%	0.4%	1.2%
Major Impurity 2 (%)	0.5%	0.2%	0.7%
Residual Solvent (ppm)	150	50	250

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector (DAD).
- Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

- Sample Preparation: Samples were prepared by dissolving 1 mg of **Methyl 5-acetyl-2-bromobenzoate** in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A Shimadzu GCMS-QP2020 system.
- Column: SH-Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C.
- Ion Source Temperature: 230°C.
- Interface Temperature: 280°C.
- Mass Range: 40-500 m/z.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Injection Mode: Split (10:1).
- Injection Volume: 1 μ L.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **Methyl 5-acetyl-2-bromobenzoate** in 1 mL of Dichloromethane.

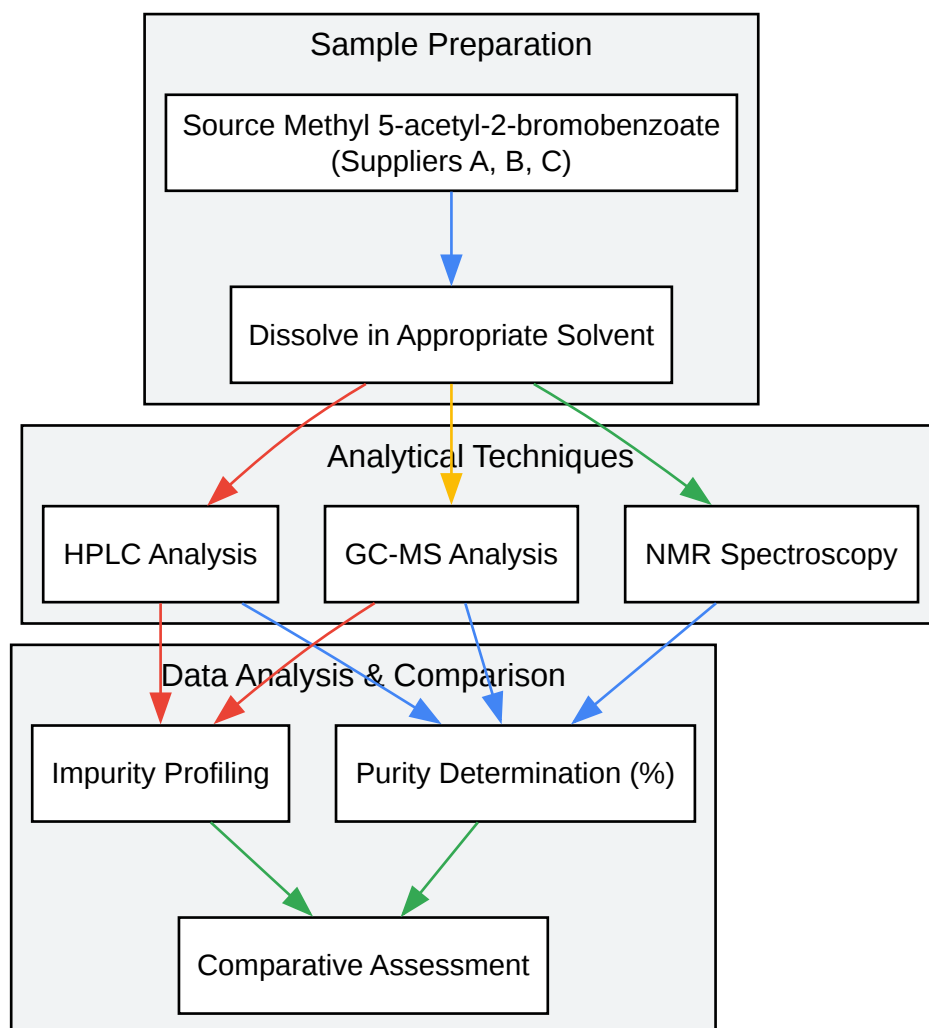
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters: 32 scans, relaxation delay of 1.0 s, pulse width of 30 degrees.

- ^{13}C NMR Parameters: 1024 scans, relaxation delay of 2.0 s.
- Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl_3 .

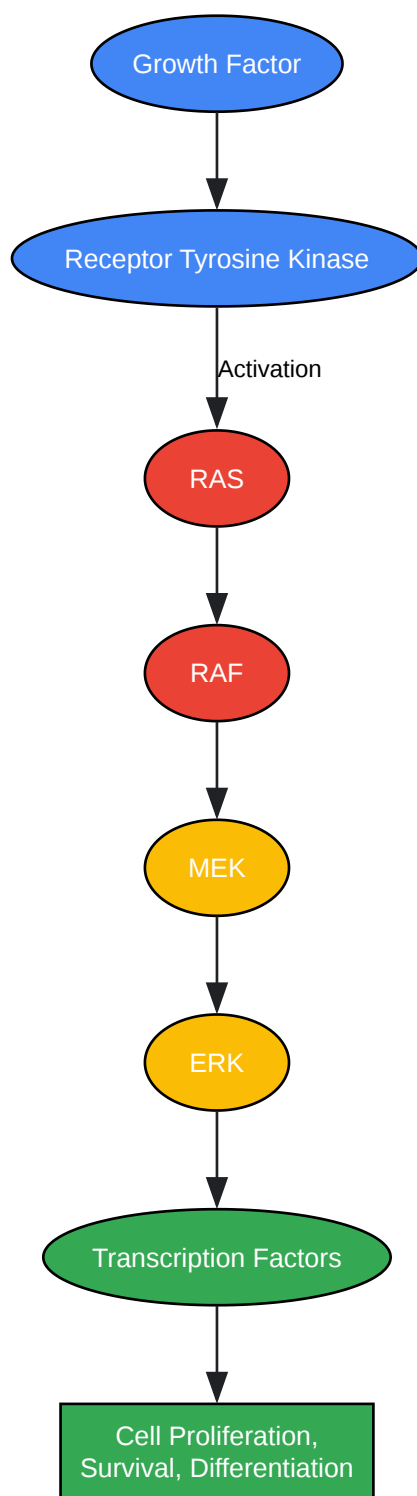
Visualizing the Analysis and Application Context

To provide a clearer understanding of the experimental process and the potential relevance of **Methyl 5-acetyl-2-bromobenzoate** in drug discovery, the following diagrams are provided.



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Figure 1. Experimental workflow for the comparative purity analysis.



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Figure 2. A representative kinase signaling pathway often targeted in drug development.

Conclusion

Based on the comprehensive analysis, Supplier B provided **Methyl 5-acetyl-2-bromobenzoate** with the highest purity across all three analytical methods employed. It also exhibited the lowest levels of detectable impurities and residual solvents. While the material from Supplier A showed acceptable purity, it contained a higher percentage of impurities compared to Supplier B. The product from Supplier C demonstrated the lowest purity and the highest levels of impurities and residual solvents among the three.

For researchers and drug development professionals engaged in synthesizing novel chemical entities where high purity of starting materials is critical for downstream success and regulatory compliance, the material from Supplier B is recommended. However, for less sensitive applications or initial exploratory studies, the material from Supplier A could be a viable, cost-effective alternative. It is always advisable to qualify any critical starting material in-house to ensure it meets the specific requirements of the intended application.

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